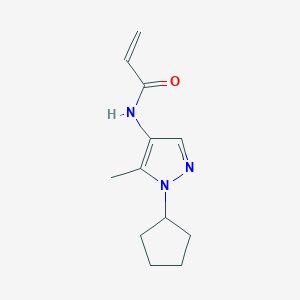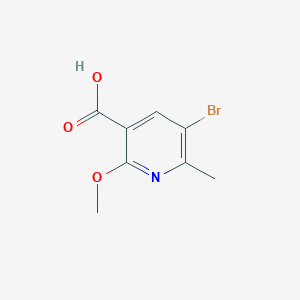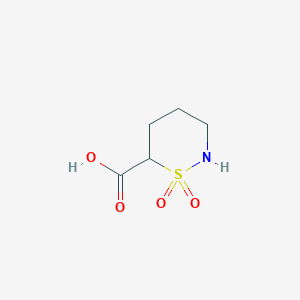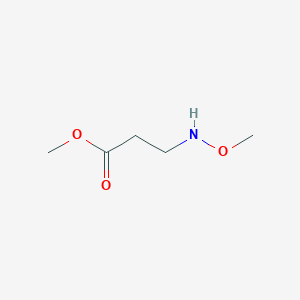
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide, also known as CPP, is a chemical compound used in scientific research as a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its ability to block the NMDA receptor, which has implications for the treatment of various neurological disorders.
Mécanisme D'action
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide works by binding to the NMDA receptor and blocking the flow of calcium ions into the cell. This prevents the activation of various signaling pathways that are involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can also prevent the toxic effects of excessive glutamate release, which can occur in various neurological disorders.
Biochemical and Physiological Effects:
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in various animal models. Studies have shown that N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide has also been shown to have antidepressant effects in animal models of depression. However, the effects of N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can vary depending on the dose and duration of treatment, and further research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically study the role of the NMDA receptor in various neurological processes without affecting other types of glutamate receptors. However, N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can be difficult to work with due to its low solubility in water and the specialized equipment and expertise required for its synthesis.
Orientations Futures
There are many potential future directions for research on N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in synaptic plasticity and learning and memory processes. Researchers are also interested in the potential therapeutic applications of NMDA receptor antagonists for various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Additionally, there is ongoing research into the development of new compounds that can selectively target the NMDA receptor with improved efficacy and safety profiles.
Méthodes De Synthèse
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 4-methyl-1,2-diazole to form 1-cyclopentyl-5-methylpyrazole. This intermediate is then reacted with prop-2-enoyl chloride to form N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide. The synthesis of N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide requires specialized laboratory equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide has been used extensively in scientific research to study the role of the NMDA receptor in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide is a selective antagonist for the NMDA receptor, meaning that it blocks the receptor's activity without affecting other types of glutamate receptors. This makes N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide a useful tool for studying the specific role of the NMDA receptor in various neurological processes.
Propriétés
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)14-11-8-13-15(9(11)2)10-6-4-5-7-10/h3,8,10H,1,4-7H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQJXYLOJMSMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopentyl-5-methylpyrazol-4-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)
![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)





![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)




![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)